4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Overview
Description
4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions.
Synthesis of the piperazine ring: The piperazine ring is formed through nucleophilic substitution reactions.
Coupling with thiophen-2-ylmethyl group: The final step involves coupling the piperazine derivative with thiophen-2-ylmethyl group using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidine or piperazine rings, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-cyclopropylpyrimidin-4-yl)-N-(phenylmethyl)piperazine-1-carboxamide
- 4-(6-cyclopropylpyrimidin-4-yl)-N-(benzyl)piperazine-1-carboxamide
- 4-(6-cyclopropylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide might exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic properties, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-17(18-11-14-2-1-9-24-14)22-7-5-21(6-8-22)16-10-15(13-3-4-13)19-12-20-16/h1-2,9-10,12-13H,3-8,11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUPIJJHGGXCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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